1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine
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Overview
Description
1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound features a cyclopropylsulfonyl group attached to a piperazine ring, which is further connected to a pyridinyl methanone moiety. Its distinct molecular architecture enables diverse applications, particularly in drug discovery, materials synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of cyclopropylsulfonyl chloride with piperazine to form the cyclopropylsulfonyl-piperazine intermediate. This intermediate is then reacted with pyridin-4-ylmethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of catalysts and other functional materials for industrial processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: Another compound with a similar core structure but different functional groups, leading to distinct properties and applications.
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-3-yl)methanone: A closely related compound with a different position of the pyridinyl group, affecting its reactivity and biological activity.
Uniqueness
1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(11-3-5-14-6-4-11)15-7-9-16(10-8-15)20(18,19)12-1-2-12/h3-6,12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXDESLXMUVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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